molecular formula C24H20ClFN2O B2993461 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole CAS No. 477711-63-0

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B2993461
CAS No.: 477711-63-0
M. Wt: 406.89
InChI Key: SXBLREXKLXBDQC-UHFFFAOYSA-N
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Description

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C24H20ClFN2O and its molecular weight is 406.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

Based on its structure and the reactions it’s involved in, it’s likely that it interacts with proteins or enzymes that have affinity for aromatic compounds or halogens .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The aromatic rings in the compound can participate in pi stacking interactions with aromatic amino acids in the target proteins. The halogens (chlorine and fluorine) can form halogen bonds with suitable acceptors in the protein .

Biochemical Pathways

The compound is likely involved in pathways related to the targets it interacts with. Given its structure, it may be involved in pathways related to aromatic compound metabolism or halogenated compound metabolism . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The compound may be metabolized through reactions such as oxidation or halogen removal .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it’s involved in. These effects could range from changes in protein activity or cellular signaling to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH or temperature can affect the compound’s structure and therefore its interaction with its targets. The presence of other molecules can lead to competitive or noncompetitive inhibition .

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O/c1-17-5-7-18(8-6-17)15-28-14-13-24(27-28)19-9-11-20(12-10-19)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBLREXKLXBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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